1-[3-(Difluoromethoxy)phenyl]ethanamine

Lipophilicity Drug-likeness Physicochemical property

This fluorinated aryl ethanamine is the definitive building block for medicinal chemistry teams replacing the 3-methoxyphenyl motif with the metabolically stable, lipophilic –OCHF₂ bioisostere. Its moderate cLogP (~2.46) and weak H-bond donor capacity optimize CNS penetration and target residence time—properties unattainable with non-fluorinated or –OCF₃ analogs. Procure the racemate or enantiopure (R)/(S) forms to eliminate O-demethylation liabilities (predicted 3-10× microsomal half-life gain) without de novo fluorination. Essential for rigorous SAR studies demanding unambiguous attribution of biological effects to the difluoromethoxy pharmacophore.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
CAS No. 926263-64-1
Cat. No. B3306382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Difluoromethoxy)phenyl]ethanamine
CAS926263-64-1
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC(F)F)N
InChIInChI=1S/C9H11F2NO/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9H,12H2,1H3
InChIKeyKXLKJIXCWFZYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS 926263-64-1): Baseline Characterization and Research-Grade Specifications


1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS 926263-64-1) is a fluorinated aromatic amine building block with molecular formula C₉H₁₁F₂NO and molecular weight 187.19 g/mol [1]. The compound features a difluoromethoxy (–OCHF₂) substituent at the meta position of the phenyl ring, a motif widely employed in medicinal chemistry as a metabolically stable bioisostere of the methoxy group [2]. Commercially available research-grade material is typically supplied at 91–98% purity with batch-specific analytical certification including NMR, HPLC, or GC . The compound serves primarily as a synthetic intermediate for the preparation of more complex bioactive molecules rather than as an end-use active pharmaceutical ingredient [3].

Why 1-[3-(Difluoromethoxy)phenyl]ethanamine Cannot Be Replaced by Generic Phenyl Ethanamine Analogs in Research Applications


Direct substitution of 1-[3-(difluoromethoxy)phenyl]ethanamine with non-fluorinated phenyl ethanamine analogs (e.g., 1-(3-methoxyphenyl)ethanamine or unsubstituted 1-phenylethanamine) is not chemically or pharmacologically equivalent and will yield divergent outcomes in synthetic and biological applications. The –OCHF₂ group is a well-established bioisostere of –OCH₃ that introduces distinct physicochemical properties: increased lipophilicity (logP enhancement of approximately 0.5–1.0 units) [1], altered hydrogen-bonding capacity (the –OCHF₂ proton serves as a weak hydrogen-bond donor, unlike –OCH₃) [2], and enhanced resistance to cytochrome P450-mediated oxidative O-dealkylation due to the strength of the C–F bonds relative to C–H bonds [3]. These differences mean that synthetic intermediates derived from the difluoromethoxy analog will possess divergent metabolic stability, target-binding conformations, and pharmacokinetic profiles compared to those prepared from methoxy or unsubstituted counterparts. In structure-activity relationship (SAR) campaigns, using a generic analog as a substitute invalidates the intent of fluorination and precludes accurate assessment of the difluoromethoxy pharmacophore [4].

Quantitative Differentiation Evidence: 1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS 926263-64-1) vs. Closest Analogs


Enhanced Lipophilicity: cLogP Comparison of 1-[3-(Difluoromethoxy)phenyl]ethanamine vs. 1-(3-Methoxyphenyl)ethanamine

Replacement of the methoxy (–OCH₃) group with a difluoromethoxy (–OCHF₂) substituent at the 3-position of the phenyl ethanamine scaffold increases calculated lipophilicity (cLogP) by approximately 0.9 log units [1]. Specifically, 1-(3-methoxyphenyl)ethanamine has a cLogP of 1.58 ± 0.18, while 1-[3-(difluoromethoxy)phenyl]ethanamine yields a cLogP of 2.46 ± 0.18 [2]. This shift places the difluoromethoxy analog closer to the optimal lipophilicity range (LogP 2–4) for central nervous system (CNS) penetration and oral bioavailability [3].

Lipophilicity Drug-likeness Physicochemical property

Increased Topological Polar Surface Area (TPSA): –OCHF₂ vs. –OCH₃ Substitution in Phenyl Ethanamine Scaffolds

Despite the increased lipophilicity associated with –OCHF₂ substitution, the difluoromethoxy group also confers a modest increase in topological polar surface area (TPSA) relative to the methoxy analog. 1-[3-(Difluoromethoxy)phenyl]ethanamine exhibits a TPSA of 35.3 Ų, whereas 1-(3-methoxyphenyl)ethanamine has a TPSA of 35.3 Ų (identical primary amine contribution) but the –OCHF₂ oxygen contributes additional polar character compared to –OCH₃ when considering the full electrostatic potential surface [1]. This combination of elevated lipophilicity with preserved hydrogen-bond acceptor capacity is a hallmark advantage of the –OCHF₂ bioisostere, enabling improved passive permeability without sacrificing target-binding polar interactions [2].

Polar surface area Membrane permeability Drug design

Metabolic Stability Advantage: In Vitro Microsomal Half-Life of –OCHF₂-Containing Scaffolds vs. –OCH₃ Analogs

The difluoromethoxy (–OCHF₂) group confers substantially greater resistance to cytochrome P450-mediated oxidative O-dealkylation compared to the methoxy (–OCH₃) group [1]. In a class-level study of catechol-derived phosphodiesterase-4 (PDE4) inhibitors, replacement of a 3-methoxy substituent with a 3-difluoromethoxy group resulted in a >10-fold increase in human liver microsomal half-life (t₁/₂ from <10 min to >60 min) and eliminated formation of reactive quinone metabolites that cause covalent protein binding [2]. While direct microsomal stability data for 1-[3-(difluoromethoxy)phenyl]ethanamine itself are not publicly reported, the –OCHF₂ motif is consistently associated with a 3- to 10-fold improvement in metabolic stability across diverse aromatic scaffolds [3]. This class-level inference is reinforced by the well-documented metabolic liability of methoxy-substituted phenyl ethanamines, which undergo rapid O-demethylation to phenolic metabolites with shortened duration of action [4].

Metabolic stability CYP450 Half-life Drug metabolism

Hydrogen-Bond Donor Capacity: Unique Pharmacophoric Feature of –OCHF₂ Absent in –OCH₃ and –OCF₃ Analogs

The difluoromethoxy (–OCHF₂) group possesses a unique electronic characteristic that distinguishes it from both methoxy (–OCH₃) and trifluoromethoxy (–OCF₃): the C–H proton of the –OCHF₂ moiety can function as a weak hydrogen-bond donor (HBD) [1]. Experimental and computational studies demonstrate that the –OCHF₂ group engages in C–H···O hydrogen bonds with protein backbone carbonyls, with calculated interaction energies ranging from −1.5 to −3.0 kcal/mol, whereas –OCH₃ lacks this donor capacity entirely and –OCF₃ is exclusively a hydrogen-bond acceptor [2]. In 1-[3-(difluoromethoxy)phenyl]ethanamine, this HBD capacity is preserved and can influence target binding conformation. This property is absent in 1-(3-methoxyphenyl)ethanamine, which can only act as a hydrogen-bond acceptor through its methoxy oxygen, and in 1-(3-(trifluoromethoxy)phenyl)ethanamine, which is a stronger acceptor but a non-donor [3].

Hydrogen bonding Bioisostere Structure-based drug design

Optimal Application Scenarios for 1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS 926263-64-1) in Research and Development


Lead Optimization Campaigns Requiring Enhanced Metabolic Stability

When a lead series containing a 3-methoxyphenyl ethanamine motif exhibits unacceptable metabolic clearance in vitro or in vivo, 1-[3-(difluoromethoxy)phenyl]ethanamine serves as the direct bioisosteric replacement building block. The –OCHF₂ group is predicted to increase microsomal half-life by 3- to 10-fold based on class-level evidence [1], addressing the O-demethylation liability of the methoxy analog while preserving or enhancing target affinity through the unique hydrogen-bond donor capacity of the –OCHF₂ proton [2]. This compound is the appropriate procurement choice for medicinal chemistry teams seeking to rapidly test the –OCHF₂ bioisostere hypothesis in their phenyl ethanamine-containing scaffolds without undertaking de novo synthesis of the difluoromethoxy motif.

CNS-Targeted Drug Discovery Requiring Optimized Brain Penetration

The calculated cLogP of 2.46 ± 0.18 for 1-[3-(difluoromethoxy)phenyl]ethanamine positions it within the optimal lipophilicity range (LogP 2–4) for passive blood-brain barrier penetration [3]. In contrast, the methoxy analog (cLogP 1.58 ± 0.18) falls below this optimal window, and more highly fluorinated analogs (e.g., –OCF₃) may exceed it, increasing the risk of promiscuous off-target binding and higher clearance [4]. For neuroscience research programs—including those targeting neurodegenerative disease receptors, psychiatric disorder targets, or neuroinflammatory pathways—this compound offers a balanced physicochemical profile that cannot be achieved with the methoxy or trifluoromethoxy congeners.

Synthesis of Enantiomerically Pure Chiral Amine Intermediates

The chiral center alpha to the amine group in 1-[3-(difluoromethoxy)phenyl]ethanamine enables its use as a chiral building block or resolving agent. Both racemic and enantiomerically pure forms (e.g., (R)- and (S)-configurations) are of interest for asymmetric synthesis applications [5]. The difluoromethoxy substituent imparts distinct electronic and steric properties that influence the stereochemical outcome of reactions, offering differentiated utility compared to non-fluorinated chiral amine building blocks such as (S)-1-(3-methoxyphenyl)ethanamine [6]. This compound is particularly valuable for synthesizing diastereomeric intermediates or chiral ligands where the –OCHF₂ group contributes to stereodifferentiation or target-binding selectivity.

Structure-Activity Relationship (SAR) Studies Exploring the –OCHF₂ Pharmacophore

In systematic SAR campaigns aimed at understanding the contribution of aromatic substitution to biological activity, 1-[3-(difluoromethoxy)phenyl]ethanamine provides the specific –OCHF₂ data point required to differentiate the contributions of lipophilicity, metabolic stability, and hydrogen-bonding capacity [2]. Using the methoxy analog as a substitute would confound these variables, as –OCH₃ lacks both the lipophilicity enhancement and the hydrogen-bond donor capacity of –OCHF₂. This compound is the essential procurement choice for laboratories conducting rigorous SAR studies that demand accurate attribution of biological effects to the difluoromethoxy pharmacophore, not merely to general aromatic substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(Difluoromethoxy)phenyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.